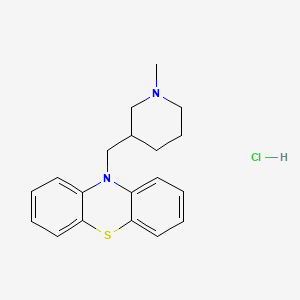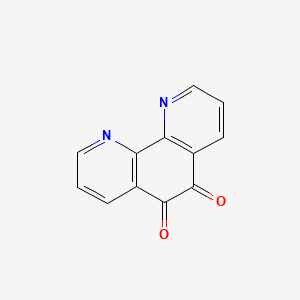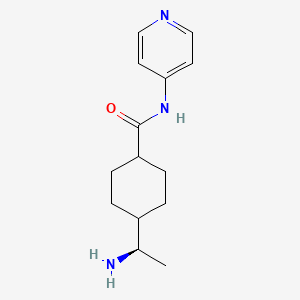
Chlorhydrate de lofexidine
Vue d'ensemble
Description
Lofexidine hydrochloride is an α2-adrenergic receptor agonist . It is used to help reduce withdrawal symptoms (e.g., stomach cramps, muscle spasms or twitching, yawning, runny eyes, trouble sleeping, pounding of the heart) in patients using opioid medicines . It works by blocking the release of norepinephrine, a hormone similar to adrenaline that contributes to opioid withdrawal symptoms .
Synthesis Analysis
The synthesis of Lofexidine hydrochloride has been optimized for the production of an opioid withdrawal medication . An improved process for the synthesis of Lofexidine, or a pharmaceutically acceptable salt thereof, using an aluminium alkoxide as Lewis acid has been reported . A very efficient, cost-effective, and easily scalable process for the synthesis of Lofexidine hydrochloride has also been presented .Molecular Structure Analysis
The molecular formula of Lofexidine hydrochloride is C11H13Cl3N2O . The average mass is 295.593 Da and the monoisotopic mass is 294.009338 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Lofexidine hydrochloride include a molecular formula of CHClNO, an average mass of 295.593 Da, and a monoisotopic mass of 294.009338 Da .Applications De Recherche Scientifique
Gestion du sevrage aux opiacés
Le chlorhydrate de lofexidine est principalement utilisé pour la gestion des symptômes de sevrage aux opiacés. Il agit comme un agoniste au niveau du récepteur adrénergique alpha-2 central, ce qui contribue à réduire la transmission noradrénergique responsable de nombreux symptômes associés au sevrage aux opiacés . Cette application est importante dans le contexte du traitement de la dépendance aux opiacés, offrant une alternative non-opiacée pour gérer le sevrage.
Recherche sur l'hypertension
Initialement développé comme un antihypertenseur dans les années 1970, le this compound a été étudié pour ses effets sur la pression artérielle. Bien qu'il n'ait pas été commercialisé à cette fin en raison d'une efficacité limitée, il reste d'intérêt en recherche pour ses propriétés pharmacodynamiques liées à la régulation de la pression artérielle .
Recherche translationnelle dans les troubles liés à la consommation d'opiacés
La lofexidine s'est avérée prometteuse dans la recherche translationnelle pour les troubles liés à la consommation d'opiacés (TCO). Elle est passée avec succès des études précliniques aux sujets humains, démontrant son potentiel dans le développement de nouveaux traitements pour les TCO .
Caractérisation pharmacocinétique
Les caractéristiques pharmacocinétiques du this compound sont bien documentées, fournissant des informations précieuses sur son absorption, sa distribution, son métabolisme et son excrétion. Ces données sont cruciales pour comprendre comment le médicament se comporte dans l'organisme et pour optimiser son utilisation clinique .
Études de sécurité et d'interactions médicamenteuses
Le profil de sécurité de la lofexidine et ses interactions médicamenteuses potentielles sont des domaines importants de la recherche. Comprendre ces aspects est essentiel pour assurer la sécurité des patients pendant la gestion du sevrage aux opiacés et lorsque l'on envisage la lofexidine dans le cadre d'un schéma thérapeutique plus large .
Utilisation chez les populations atteintes
La recherche s'est également concentrée sur l'utilisation du this compound chez les populations ayant une santé altérée, comme celles souffrant d'une dysfonction hépatique ou rénale. Ceci est essentiel pour développer des directives posologiques sûres et efficaces pour les groupes de patients vulnérables .
Mécanisme D'action
Target of Action
Lofexidine hydrochloride primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine .
Mode of Action
As an alpha-2 adrenergic receptor agonist , lofexidine binds to these receptors, reducing the release of the neurotransmitter norepinephrine . This action helps to lower an overactive nervous system, causing muscles to relax and blood vessels to widen, which in turn reduces blood pressure .
Biochemical Pathways
The binding of lofexidine to alpha-2 adrenergic receptors triggers a series of biochemical reactions that lead to a decrease in norepinephrine release . This reduction in norepinephrine levels can help alleviate symptoms associated with acute withdrawal from opioids .
Pharmacokinetics
Lofexidine exhibits high oral bioavailability, with more than 90% of the drug being absorbed after oral administration . It is metabolized in the liver through glucuronidation . The elimination half-life of lofexidine is approximately 11 hours , and it is excreted through the kidneys .
Result of Action
The action of lofexidine results in a reduction of symptoms associated with opioid withdrawal. These symptoms include abdominal pain, nausea, diarrhea, mydriasis, lacrimation, and piloerection . By reducing the release of norepinephrine, lofexidine helps to lower the overactivity of the nervous system, leading to muscle relaxation and a reduction in blood pressure .
Safety and Hazards
Lofexidine can cause serious side effects on your heart or blood vessels. Users should call their doctor at once if they have slow heartbeats, severe dizziness, or if they feel faint . Users should avoid driving or doing other tasks or actions that call for them to be alert until they see how Lofexidine affects them . Users should also avoid becoming overheated or dehydrated, or they could have very low blood pressure .
Orientations Futures
Lofexidine hydrochloride has been approved for the mitigation of withdrawal symptoms to facilitate abrupt discontinuation of opioids in adults . It is the first non-opioid medication for the symptomatic management of opioid discontinuation . The FDA will continue to encourage the innovation and development of therapies to help those suffering from opioid addiction transition to lives of sobriety . Furthermore, BXCL501 is under investigation for the acute treatment of agitation associated with dementia due to probable Alzheimer’s disease and for the acute treatment of agitation associated with bipolar I or II disorder or schizophrenia in the at-home setting .
Propriétés
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31036-80-3 (Parent) | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020781 | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21498-08-8 | |
| Record name | Lofexidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofexidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



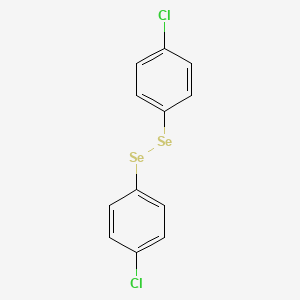
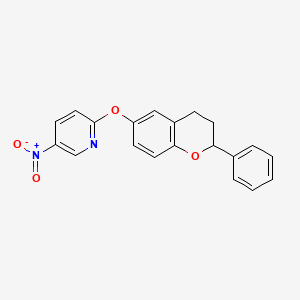


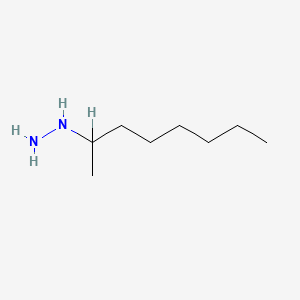

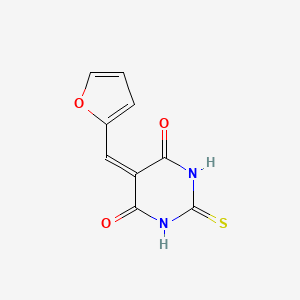
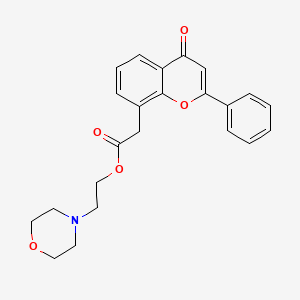

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
